molecular formula C153H229Cl4N43O49S B607659 Glucagon CAS No. 16941-32-5

Glucagon

Cat. No. B607659
CAS RN: 16941-32-5
M. Wt: 3628.627
InChI Key: DLAGKSYYPKVDCE-GEZPAFOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucagon is a hormone produced by the alpha cells in the pancreas . It plays a crucial role in regulating blood glucose levels by increasing blood sugar levels when they drop too low . It does this by triggering the liver to convert stored glucose (glycogen) into a usable form and then release it into the bloodstream . Glucagon also prevents the liver from taking in and storing glucose so that more glucose stays in the blood .


Synthesis Analysis

Glucagon is synthesized from a precursor molecule, proglucagon . The process of glucagon production involves the cleavage of proglucagon by proprotein convertase 2 in pancreatic islet α cells . In addition to the pancreas, glucagon is also produced by alpha cells in the stomach .


Molecular Structure Analysis

Glucagon is a 29-amino acid polypeptide . Its primary structure in humans is: NH2 - His - Ser - Gln - Gly - Thr - Phe - Thr - Ser - Asp - Tyr - Ser - Lys - Tyr - Leu - Asp - Ser - Arg - Arg - Ala - Gln - Asp - Phe - Val - Gln - Trp - Leu - Met - Asn - Thr - COOH . The glucagon fibril consists of many layers of flat sheets known as beta sheets stacked on top of one another .


Chemical Reactions Analysis

Glucagon undergoes various chemical reactions. For instance, the nitration of glucagon with tetranitromethane results in modifications of tyrosyl residues . Glucagon also catalyzes biologically important reactions, including esterolysis, lipid hydrolysis, and dephosphorylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of glucagon have been studied using a variety of techniques including mass spectrometry (MS), reversed phase HPLC (RP-HPLC), size exclusion HPLC (SE-HPLC), infrared (IR) spectroscopy, differential scanning calorimetry (DSC) and turbidity .

Scientific Research Applications

  • GLP-1 as a Treatment for Type II Diabetes : GLP-1, a gut hormone, has potential in the treatment of type II diabetes mellitus. It was initially identified for its glucose-dependent stimulation of insulin secretion, decrease of gastric emptying, inhibition of food intake, and modulation of rodent β-cell proliferation (Göke, Göke, Holst, & Ørskov, 1993).

  • Structural Modification and Patent Technology of GLP-1 : There is a focus on the structural modification of GLP-1 to enhance its hypoglycemic effect, with several patent technologies developed around this area. These modifications are aimed at improving the therapeutic potential of GLP-1 (Xia Wen-jin, 2015).

  • Multifaceted Nature and Pharmacology of GLP-1 : GLP-1 has been found to have cardio- and neuroprotective effects, decrease inflammation and apoptosis, and has implications for learning and memory, reward behavior, and palatability. Biochemically modified GLP-1 receptor agonists are in clinical use for the treatment of type-2 diabetes, and several GLP-1-based pharmacotherapies are in evaluation for obesity treatment (Müller et al., 2019).

  • Historical and Clinical Development of GLP-1 : The discovery of GLP-1 spans over 30 years, establishing its role as an insulin-stimulating glucoregulatory hormone. The research also includes its use in treating short bowel syndrome (SBS) and its emerging roles in GLP biology (Drucker, Habener, & Holst, 2017).

  • GLP-1 in Glycaemic Control, Insulin Sensitivity, and β-Cell Function : A study on the long-term effects of continuous GLP-1 administration in type 2 diabetes patients showed improvements in fasting and mean plasma glucose, haemoglobin A1c, fasting and mean concentrations of free fatty acids, and beta-cell function (Zander, Madsbad, Madsen, & Holst, 2002).

  • Stabilization of Glucagon for Clinical Use : Research into the encapsulation and stabilization of glucagon using trehalose glycopolymer nanogels has shown potential in improving its solution stability and activity, which is crucial for its clinical applications (Boehnke et al., 2018).

  • Glucagon in Critical Care Medicine : Glucagon has been identified as an effective therapeutic agent in critical care medicine, used in the treatment of hypoglycemia, cardiogenic shock, heart failure, and more. Its clinical uses extend beyond its endogenous hormonal functions (Hall-Boyer, Zaloga, & Chernow, 1984).

Future Directions

The future of glucagon research is promising. There is a renewed interest in glucagon biology due to its beneficial impact on weight loss and fatty liver diseases . This has sparked further pharmacological pursuits, including the development of dual and triple receptor agonists combining glucagon and incretin hormone receptor agonism .

properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNOZXLGMXCHN-ZLPAWPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C153H225N43O49S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016809
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon., Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon., Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions., Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Glucagon

Color/Form

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER

CAS RN

9007-92-5, 16941-32-5
Record name Glucagon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucagon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
801,000
Citations
JJ Holst - Physiological reviews, 2007 - journals.physiology.org
… of glucagon in glicentin … glucagon (193, 282). Conceivably, therefore, glicentin was a proglucagon, a biosynthetic precursor for glucagon, which in the pancreas was cleaved to glucagon …
Number of citations: 548 journals.physiology.org
G Jiang, BB Zhang - American Journal of Physiology …, 2003 - journals.physiology.org
… of glucagon and glucagon receptor genes, but this topic will not be covered in the present review. Glucagon … The binding of glucagon to the extracellular loops of the glucagon receptor …
Number of citations: 116 journals.physiology.org
KM Habegger, KM Heppner, N Geary… - Nature Reviews …, 2010 - nature.com
… possibility that glucagon may also … glucagon, either alone or in concert with glucagon-like peptide 1 (GLP-1) agonism, have revealed the prospect of harnessing the benefits of glucagon …
Number of citations: 398 www.nature.com
NJ Wewer Albrechtsen, RE Kuhre… - Biomarkers in …, 2016 - Future Medicine
… for glucagon, inhibition of the secretion or action of glucagon … of glucagon is crucial for understanding the biology of glucagon. … ELISAs for estimating glucagon secretion is important in …
Number of citations: 110 www.futuremedicine.com
TD Müller, B Finan, C Clemmensen… - Physiological …, 2017 - journals.physiology.org
… Paradoxically, the pancreatic peptide glucagon has reemerged … The synthesis of glucagon analogs that are biophysically … of glucagon biology and ironically recruited glucagon agonism …
Number of citations: 290 journals.physiology.org
YH Lee, MY Wang, XX Yu, RH Unger - Diabetologia, 2016 - Springer
… Beta cell destruction in glucagon receptor null mice does not cause diabetes unless mice … the glucagon receptor. In rodent studies the glucagon suppressors leptin and glucagon …
Number of citations: 150 link.springer.com
F Authier, B Desbuquois - Cellular and Molecular Life Sciences, 2008 - Springer
… of the glucagon receptor gene. In the present review, the current knowledge of glucagon receptor … fate of glucagon and on the endocytosis and cell itinerary of both ligand and receptor. …
Number of citations: 139 link.springer.com
DJ Drucker - Diabetes, 1998 - Am Diabetes Assoc
… Consistent with a direct effect of GLP-1 on glucagon and … Paradoxically, GLP-1 stimulated glucagon secretion from isolated … glucagon secretion and intracellular cAMP in the glucagon-…
Number of citations: 810 diabetesjournals.org
PJ Lefèbvre - Diabetes care, 1995 - Am Diabetes Assoc
… the glucagon gene product has been elucidated and the function of the members of the glucagon family … Finally, current investigations are in progress to develop glucagon agonists and …
Number of citations: 155 diabetesjournals.org
E Samols, G Marri, V Marks - Diabetes, 1966 - Am Diabetes Assoc
… of glucagon, the insulinogenic effect of glucagon was usually … glucagon. Total body glucose clearance, judged by the rate of fall in arterial blood glucose levels, was faster after glucagon…
Number of citations: 246 diabetesjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.